molecular formula C28H44O B196343 Lumisterol CAS No. 474-69-1

Lumisterol

Cat. No.: B196343
CAS No.: 474-69-1
M. Wt: 396.6 g/mol
InChI Key: DNVPQKQSNYMLRS-YAPGYIAOSA-N
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Mechanism of Action

Target of Action

Lumisterol, a steroid compound, primarily targets the retinoic acid-related orphan receptors α and γ (RORα/γ) . These receptors are mediators of photoprotection and anti-inflammatory activity . This compound also interacts with the non-genomic binding site of the vitamin D receptor (VDR) .

Mode of Action

This compound and its hydroxyderivatives function as reverse agonists of RORα/γ . They inhibit the transactivation activities of these receptors, as demonstrated in a Tet-on CHO cell reporter system and RORα co-activator assays . This compound derivatives also interact favorably with the A-pocket of the VDR, suggesting they may act on this non-genomic VDR site .

Biochemical Pathways

This compound is produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of UVB . It is enzymatically hydroxylated by CYP11A1 , producing a variety of metabolites including 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These CYP11A1-derived compounds are produced in vivo and display biological activity .

Pharmacokinetics

This compound and its derivatives have been detected in human serum and epidermis, and the porcine adrenal gland . This suggests that these compounds can enter the systemic circulation and reach various tissues.

Result of Action

This compound and its hydroxyderivatives display anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties . They inhibit the proliferation of human skin cells, predominantly affecting epidermal keratinocytes . They also stimulate the expression of several genes associated with keratinocyte differentiation and antioxidative responses .

Action Environment

The action of this compound is influenced by environmental factors such as UVB radiation , which induces the photochemical transformation of 7-dehydrocholesterol to this compound . This compound and its derivatives exert photoprotective effects, including the induction of intracellular free radical scavenging and attenuation and repair of DNA damage . This suggests that the action, efficacy, and stability of this compound can be influenced by the UVB radiation environment.

Future Directions

Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . More studies and clinical trials are planned to test the efficacy of vitamin D and this compound as an antiviral therapeutic for COVID-19 in animals and humans . The future challenge is to determine which pathways are affected by L3-hydroxyderivatives in addition to their stimulation of p53, NRF2, and DNA damage responses systems .

Biochemical Analysis

Biochemical Properties

Lumisterol can be metabolized by CYP11A1, a member of the cytochrome P450 family of enzymes, through sequential hydroxylation of the side chain to produce various hydroxylated forms of this compound, including 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 .

Cellular Effects

In human skin cells, this compound and its hydroxyderivatives have been shown to exert photoprotective effects . They induce intracellular free radical scavenging and attenuate and repair DNA damage . In particular, they have been found to inhibit the proliferation of human skin cells in a cell type-dependent fashion, with predominant effects on epidermal keratinocytes .

Molecular Mechanism

The molecular mechanisms of this compound action involve interactions with various biomolecules. For instance, this compound and its hydroxyderivatives have been found to interact favorably with the A-pocket of the vitamin D receptor (VDR), suggesting that they may act on this non-genomic VDR site . They also inhibit the transactivation activities of RORα and RORγ, two members of the nuclear receptor family of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound and its hydroxyderivatives on human skin cells have been studied over time in laboratory settings

Metabolic Pathways

This compound is involved in the vitamin D metabolic pathway . It is metabolized by CYP11A1 through sequential hydroxylation of the side chain to produce various hydroxylated forms of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lumisterol is typically synthesized through the photochemical conversion of 7-dehydrocholesterol. When 7-dehydrocholesterol is exposed to ultraviolet B radiation (wavelengths between 280-320 nm), it undergoes a series of reactions. Initially, it forms previtamin D3, which then undergoes thermal isomerization to form vitamin D3. With prolonged exposure to ultraviolet B radiation, previtamin D3 can further isomerize to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves controlled ultraviolet B irradiation of 7-dehydrocholesterol. The process is carefully monitored to ensure the optimal conversion of 7-dehydrocholesterol to this compound while minimizing the formation of other by-products such as tachysterol .

Chemical Reactions Analysis

Types of Reactions: Lumisterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPQKQSNYMLRS-YAPGYIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878681
Record name Lumisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-69-1
Record name Lumisterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumisterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-β,10-α-ergosta-5,7,22-trien-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMISTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170D11Q82N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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